Ethyl 3-(2-hydroxyphenyl)propanoate
Overview
Description
Ethyl 3-(2-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C11H14O3 . It is also known by other names such as Benzenepropanoic acid, 2-hydroxy-, ethyl ester; Hydrocinnamic acid, o-hydroxy-, ethyl ester; Ethyl melilotate; Ethyl o-hydroxyhydrocinnamate .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C11H14O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6,12H,2,7-8H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 194.2271 . It has a density of 1.1±0.1 g/cm3, a boiling point of 296.1±15.0 °C at 760 mmHg, and a flash point of 121.8±13.2 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Scientific Research Applications
1. Polymorphism Characterization
A study conducted by Vogt et al. (2013) in "Crystal Growth & Design" investigated polymorphic forms of a compound similar to Ethyl 3-(2-hydroxyphenyl)propanoate, highlighting challenges in analytical and physical characterization. The research utilized spectroscopic and diffractometric techniques, including solid-state nuclear magnetic resonance and molecular spectroscopy, to characterize subtle structural differences between the forms (Vogt et al., 2013).
2. Bioreduction in Pharmaceutical Synthesis
Ren et al. (2019) explored the stereoselective bioreduction of a compound related to this compound for the production of a key chiral intermediate in antidepressant drugs. This study, published in the "Journal of Microbiology and Biotechnology," detailed the use of short-chain dehydrogenase/reductases for catalyzing the reduction with excellent stereoselectivity, demonstrating potential for pharmaceutical applications (Ren et al., 2019).
3. Electroreductive Radical Cyclization
A study by Esteves et al. (2005) in the "European Journal of Organic Chemistry" examined the electroreductive intramolecular cyclization of compounds related to this compound. This research highlighted the use of nickel catalysis in the controlled formation of complex cyclic structures, which is relevant for synthetic organic chemistry (Esteves et al., 2005).
4. Enzymatic Synthesis of Chiral Acids
Brem et al. (2010) in "Tetrahedron-asymmetry" developed a multienzymatic procedure for the synthesis of enantiomerically enriched acids starting from compounds similar to this compound. This research provides insights into efficient, enzyme-catalyzed processes for synthesizing chiral compounds, which have significant pharmaceutical implications (Brem et al., 2010).
Mechanism of Action
Target of Action
Esters are often used in a variety of applications due to their ability to react with water to produce alcohols and carboxylic or other types of acids . This reaction, known as hydrolysis, can be exploited in biological systems.
Mode of Action
The mode of action of esters generally involves the process of hydrolysis. In the presence of a catalyst such as an acid or base, esters can react with water to produce an alcohol and an acid . The specific interactions of Ethyl 3-(2-hydroxyphenyl)propanoate with its targets would depend on the specific biological or chemical context.
Biochemical Pathways
Esters are involved in various biochemical pathways. For example, they play a crucial role in the formation of fats and oils, which are essentially glycerol esters of long-chain carboxylic acids . .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of esters can vary widely depending on their specific structures. Generally, small esters are often well absorbed through biological membranes, and can be distributed throughout the body. They are typically metabolized by esterases, enzymes that catalyze the hydrolysis of esters
Result of Action
The results of the action of esters depend on their specific structures and the context in which they are used. In some cases, the hydrolysis of esters can result in the release of bioactive alcohols or acids
Action Environment
The action of esters can be influenced by various environmental factors. For example, the rate of hydrolysis can be affected by factors such as temperature, pH, and the presence of catalysts The stability of esters can also be affected by conditions such as heat and light
Properties
IUPAC Name |
ethyl 3-(2-hydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6,12H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMJMZSXBPHDKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483029 | |
Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid, Slight spicy aroma | |
Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2175/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble, Soluble (in ethanol) | |
Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2175/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
20921-04-4 | |
Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020921044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 3-(2-HYDROXYPHENYL)PROPANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWZ6V125HE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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